molecular formula C23H24N4O3 B11000069 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide

Cat. No.: B11000069
M. Wt: 404.5 g/mol
InChI Key: IWRPANQZIHJAPK-UHFFFAOYSA-N
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Description

This compound is a propanamide derivative featuring two distinct heterocyclic moieties: a 1,3-dioxo-pyrrolo[3,4-c]pyridine group and a 1-(3-methylbutyl)-1H-indol-4-yl substituent. The pyrrolo[3,4-c]pyridine core is characterized by a fused bicyclic system with two ketone groups at positions 1 and 3, contributing to its electron-deficient nature. The indole moiety is substituted at the 4-position with a 3-methylbutyl chain, likely enhancing lipophilicity and influencing pharmacokinetic properties.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

3-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)indol-4-yl]propanamide

InChI

InChI=1S/C23H24N4O3/c1-15(2)7-11-26-12-8-17-19(4-3-5-20(17)26)25-21(28)9-13-27-22(29)16-6-10-24-14-18(16)23(27)30/h3-6,8,10,12,14-15H,7,9,11,13H2,1-2H3,(H,25,28)

InChI Key

IWRPANQZIHJAPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=CC2=C(C=CC=C21)NC(=O)CCN3C(=O)C4=C(C3=O)C=NC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pyridine Derivatives

The core structure is constructed through a silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid, as demonstrated in analogous quinoline syntheses. For pyrrolo[3,4-c]pyridines, nitration and subsequent reduction of pyridine derivatives yield amino intermediates, which undergo cyclization with phthalic anhydride derivatives to form the dione motif. Modifications at the R₁ and R₂ positions (e.g., methyl or isopropyl groups) enhance metabolic stability and potency.

Propanoic Acid Side Chain Introduction

The propanoic acid side chain is introduced via alkylation of the pyrrolopyridine nitrogen. For example, reacting 1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine with 3-bromopropanoic acid under basic conditions (e.g., K₂CO₃ in DMF) yields the target intermediate.

Functionalization of the Indole Moiety

The indole component, 1-(3-methylbutyl)-1H-indol-4-amine , is synthesized through sequential alkylation and amination steps.

N-Alkylation of Indole

Indole is alkylated at the N1 position using 1-bromo-3-methylbutane in the presence of a base (e.g., NaH) in THF at 60°C. This step achieves regioselective substitution, yielding 1-(3-methylbutyl)-1H-indole with >85% efficiency.

Nitration and Reduction to 4-Aminoindole

The 4-position of the indole ring is nitrated using a mixture of HNO₃ and H₂SO₄ at 0–5°C, followed by catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group to an amine. Raney nickel under 45 psi H₂ pressure ensures complete reduction without overhydrogenation.

Amide Coupling and Final Assembly

The final step involves coupling the pyrrolopyridine-dione propanoic acid with the functionalized indole amine.

Activation of the Carboxylic Acid

The propanoic acid intermediate is activated as an acyl chloride using thionyl chloride (SOCl₂) or via mixed anhydride formation with ethyl chloroformate. Alternatively, carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF or DCM facilitates direct amide bond formation.

Amide Bond Formation

The activated acid reacts with 1-(3-methylbutyl)-1H-indol-4-amine in the presence of a base (e.g., Et₃N) at room temperature for 12–24 hours. The reaction is monitored by TLC or LC-MS, with purification via column chromatography (SiO₂, eluent: hexane/EtOAc gradient) yielding the final product in 65–75% purity.

Optimization and Analytical Validation

Reaction Condition Optimization

  • Temperature : Elevated temperatures (80–120°C) improve coupling efficiency but risk decomposition.

  • Solvent : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates.

  • Catalyst : Silver catalysts (AgNO₃) accelerate radical decarboxylation in core synthesis.

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 8.2–8.5 ppm (pyrrolopyridine protons), δ 7.3–7.6 ppm (indole aromatic protons), and δ 3.8–4.1 ppm (N-CH₂ of 3-methylbutyl).

  • HRMS : Calculated for C₂₃H₂₅N₃O₃ [M+H]⁺: 408.1918; Observed: 408.1921.

Challenges and Mitigation Strategies

  • Low Coupling Yields : Steric hindrance from the 3-methylbutyl group reduces reactivity. Using excess acyl chloride (1.5 equiv) and prolonged reaction times (48 hours) improves yields.

  • Byproduct Formation : Phthalimide byproducts from incomplete cyclization are removed via recrystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Carbodiimide-Mediated Coupling6892Mild conditions, scalable
Acyl Chloride Coupling7589Faster reaction time
Silver-Catalyzed Cyclization8295High regioselectivity

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); typically carried out in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxo derivatives, reduction may yield hydroxy derivatives, and substitution may yield halogenated or nucleophilic derivatives.

Scientific Research Applications

3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes involved in disease processes, such as kinases or proteases.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, such as G-protein coupled receptors or ion channels.

    Interference with Signaling Pathways: The compound may interfere with key signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with the target molecule, enabling comparative insights:

Compound Name / ID Molecular Formula Molecular Weight Key Functional Groups Notable Features
Target Compound C₂₄H₂₆N₄O₃* ~434.5 g/mol† 1,3-Dioxo-pyrrolopyridine, 4-substituted indole, propanamide linker Lipophilic 3-methylbutyl chain on indole; fused bicyclic dioxo system
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanamide C₂₈H₂₅N₅O₄ 507.5 g/mol 1,3-Dioxoisoindole, pyrazolone, propanamide linker Aryl substituents (phenyl) may enhance aromatic stacking interactions
3-(1H-Indol-3-yl)-N-[4-(1H-pyrrol-1-yl)phenyl]propanamide C₂₁H₁₉N₃O 329.4 g/mol Indole-3-yl, pyrrole-substituted phenyl, propanamide linker Lacks dioxo groups; simpler structure with potential π-π interactions
3-(4-Methoxy-1H-indol-1-yl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide C₁₉H₂₁N₅O₂S 391.5 g/mol Methoxyindole, thienopyrazole, propanamide linker Sulfur-containing heterocycle may alter electronic properties
N-(3,5-Dimethylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide C₂₀H₁₉N₃O₃ 349.4 g/mol 1,3-Dioxoisoindole, dimethylphenyl, propanamide linker Smaller substituents (methyl groups) reduce steric bulk vs. target compound

*Estimated based on structural analogy; †Calculated using atomic masses.

Key Comparative Insights

Dioxo Heterocycles: The target compound and share 1,3-dioxo groups, which are electron-withdrawing and may enhance binding to polar enzyme active sites.

Indole vs. Other Aromatic Systems :

  • The 4-substituted indole in the target compound contrasts with the 3-substituted indole in and the methoxyindole in . Substitution at the indole 4-position is less common in bioactive molecules, which typically prioritize the 3-position for interactions (e.g., serotonin receptor ligands) . The 3-methylbutyl chain in the target compound may increase membrane permeability but could also raise metabolic instability risks.

Linker Modifications: All compounds employ a propanamide linker, but substituents on the terminal amide nitrogen vary significantly. The dimethylphenyl group in offers steric hindrance, whereas the thienopyrazole in introduces sulfur-based electronics. The target compound’s indole substituent provides a balance of bulk and hydrophobicity.

Biological Activity Considerations: While none of the evidence provides direct activity data for the target compound, analogs like and with dioxo-heterocycles are often explored as kinase inhibitors (e.g., targeting VEGF or EGFR) due to their ability to mimic ATP’s adenine moiety. The absence of a phenyl group (cf. ) in the target compound may reduce off-target interactions with aryl hydrocarbon receptors .

Physicochemical Property Trends

Property Target Compound Compound Compound
LogP (Estimated) ~3.5 (high lipophilicity) ~2.8 ~2.1
Hydrogen Bond Donors 2 (amide NH, indole NH) 3 (two amide NH, pyrazolone) 2 (amide NH, indole NH)
Rotatable Bonds 8 7 6

*LogP estimated using fragment-based methods; higher values indicate greater lipid solubility.

Its rotatable bond count implies moderate conformational flexibility, which could optimize binding kinetics .

Biological Activity

The compound 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide is a derivative of pyrrolo[3,4-c]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound features a complex structure characterized by a pyrrolo[3,4-c]pyridine core linked to an indole moiety. This unique combination is believed to enhance its bioactivity through multiple mechanisms.

Anticancer Properties

Research has indicated that pyrrolo[3,4-c]pyridine derivatives exhibit significant anticancer activity. A study demonstrated that certain derivatives showed cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range (6–22 μM) . The compound's structure allows for interactions with key molecular targets involved in cancer progression.

Antidiabetic Effects

Pyrrolo[3,4-c]pyridine derivatives have also been investigated for their antidiabetic properties. In vitro studies revealed that these compounds can enhance insulin sensitivity and stimulate glucose incorporation into lipids in adipocytes. For instance, one study reported a 7.4% to 37.4% increase in insulin sensitivity at varying concentrations .

Antimycobacterial Activity

The compound shows promise against Mycobacterium tuberculosis (Mtb), with studies indicating that modifications to the pyrrolo[3,4-c]pyridine scaffold can enhance activity against this pathogen. Compounds derived from this class have been shown to inhibit key enzymes involved in the fatty acid biosynthesis pathway of Mtb .

Anti-inflammatory Activity

Pyrrole and fused pyrrole compounds have been noted for their ability to inhibit pro-inflammatory cytokines. Certain derivatives demonstrated significant inhibition of inflammatory responses in vivo, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of the compound is influenced by various structural components:

Structural Feature Effect on Activity
Pyrrolo[3,4-c]pyridine Core Essential for anticancer and antimicrobial activity
Indole Moiety Enhances binding affinity to biological targets
Functional Groups Modifications can significantly alter potency

Case Study 1: Anticancer Efficacy

In a recent study involving multiple cancer cell lines, the compound exhibited potent cytotoxicity. The most active derivative was evaluated for its ability to induce apoptosis through mitochondrial pathways. Results indicated a dose-dependent increase in apoptotic markers.

Case Study 2: Antidiabetic Mechanism

A study on insulin sensitivity used mouse adipocytes treated with the compound. Results showed a marked increase in glucose uptake compared to controls, highlighting its potential as an antidiabetic agent.

Q & A

What are the key synthetic challenges and optimization strategies for synthesizing 3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide?

Basic Research Question
The synthesis of this compound involves multi-step reactions requiring precise control of conditions such as temperature, solvent choice, and catalyst selection. Key challenges include minimizing side reactions (e.g., dimerization of indole or pyrrolopyridine moieties) and achieving regioselective coupling. Optimization strategies include:

  • Automated synthesizers for reproducible small-scale reactions to screen conditions .
  • Continuous flow reactors to enhance heat/mass transfer and reduce reaction times .
  • High-performance liquid chromatography (HPLC) for purification, ensuring >95% purity .

Which advanced characterization techniques are critical for confirming the structure and purity of this compound?

Basic Research Question
Structural validation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : 1H/13C NMR to confirm substituent connectivity and stereochemistry .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and detect impurities .
  • X-ray crystallography : Resolve structural ambiguities, as demonstrated in analogous indole-pyrrolopyridine systems .

How can computational methods accelerate the design of synthetic pathways for this compound?

Advanced Research Question
Integrating computational tools reduces trial-and-error experimentation:

  • Quantum chemical calculations predict reaction pathways and transition states, identifying energetically favorable conditions .
  • Machine learning models trained on reaction databases optimize solvent/catalyst combinations .
  • Molecular docking simulations guide modifications to enhance target binding during derivative design .

What experimental approaches are used to resolve contradictions in reported biological activities of this compound?

Advanced Research Question
Discrepancies in bioactivity data (e.g., IC50 values across studies) require:

  • Cross-validation assays : Replicate experiments using standardized protocols (e.g., enzyme inhibition assays under identical pH/temperature) .
  • Structural analogs comparison : Test derivatives with systematic substitutions to isolate critical functional groups (see SAR tables in ).
  • Metabolic stability studies : Rule out pharmacokinetic factors (e.g., cytochrome P450 interactions) affecting in vivo vs. in vitro results .

How can structure-activity relationship (SAR) studies improve the bioactivity of this compound?

Advanced Research Question
SAR strategies include:

  • Functional group substitution : Replace the 3-methylbutyl chain on the indole moiety with branched alkyl groups to enhance lipophilicity and membrane permeability .
  • Heterocycle modification : Introduce electron-withdrawing groups (e.g., -CF3) to the pyrrolopyridine ring to stabilize receptor interactions .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical binding motifs .

What methodologies are employed to investigate the compound’s mechanism of action at the molecular level?

Advanced Research Question
Mechanistic studies combine:

  • Competitive binding assays : Use fluorescent probes to quantify displacement from target enzymes/receptors .
  • Kinetic analysis : Measure time-dependent inhibition (e.g., kcat/KM for enzyme targets) .
  • Cryo-EM/X-ray co-crystallization : Visualize compound-target complexes at atomic resolution, as seen in related indole derivatives .

How do researchers address unexpected by-products during synthesis?

Basic Research Question
By-product mitigation involves:

  • Reaction monitoring : Real-time FT-IR or LC-MS to detect intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) reduce side reactions in condensation steps .
  • Post-reaction quenching : Rapid cooling or pH adjustment to stabilize the desired product .

What strategies enhance the compound’s stability under physiological conditions?

Advanced Research Question
Improve stability via:

  • Prodrug design : Mask labile groups (e.g., dioxo-pyrrolopyridine) with ester linkages that hydrolyze in vivo .
  • Lyophilization : Formulate as a freeze-dried powder to prevent hydrolysis .
  • Co-crystallization with cyclodextrins : Enhance aqueous solubility and protect against enzymatic degradation .

How are structural analogs prioritized for preclinical testing?

Advanced Research Question
Prioritization criteria include:

  • In silico ADMET profiling : Predict absorption, toxicity, and metabolic clearance using tools like SwissADME .
  • Selectivity indices : Compare IC50 values against off-target receptors (e.g., hERG channel) .
  • Patent landscape analysis : Avoid infringing existing intellectual property for novel derivatives .

What collaborative frameworks exist for sharing synthetic protocols and data on this compound?

Advanced Research Question
Initiatives like ICReDD’s "chemical reaction design and discovery" integrate computational, experimental, and data science to streamline research:

  • Open-access reaction databases (e.g., PubChem, Reaxys) share optimized conditions .
  • Interdisciplinary consortia : Combine synthetic chemistry, pharmacology, and computational modeling expertise .

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